Fmoc-L-beta-homoisoleucine (CAS 193954-27-7) is a non-proteinogenic β³-amino acid equipped with a base-labile Fmoc protecting group, designed for direct integration into standard solid-phase peptide synthesis (SPPS) workflows. Its structure, featuring an additional methylene group in the backbone compared to its α-amino acid counterpart, L-isoleucine, is specifically utilized to impart predictable secondary structures, most notably the 14-helix, and to confer exceptional resistance to enzymatic degradation in the resulting peptides. [REFS-2, REFS-3] These properties make it a critical precursor for the development of peptide-based therapeutics, foldamers, and advanced biomaterials where conformational stability and biological half-life are paramount.
Substituting Fmoc-L-beta-homoisoleucine with its α-amino acid analog, Fmoc-L-isoleucine, is not a viable option as it fundamentally alters the peptide backbone, leading to a loss of the key procurement drivers for this compound. The replacement eliminates the one-carbon homologation, which is directly responsible for both the formation of stable, predictable 14-helical secondary structures and the steric shielding that confers high resistance to proteolytic enzymes. [REFS-1, REFS-2] A peptide synthesized with the α-isoleucine substitute would exhibit a different, less predictable conformation and would be susceptible to rapid enzymatic degradation, failing to meet the performance requirements for applications demanding high stability and specific folding.
In a host-guest study designed to quantify the helix-promoting propensity of various β³-amino acids, the incorporation of L-beta-homoisoleucine demonstrated a marked stabilizing effect on the 14-helix conformation in aqueous buffer. [1] When substituted into a reference undecapeptide at position 6, L-beta-homoisoleucine increased the helical content significantly, as measured by circular dichroism spectroscopy. [1] This effect was substantially greater than that of the β³-homoalanine baseline and other tested residues like β³-homoserine, which was destabilizing. [1]
| Evidence Dimension | 14-Helix Stability (Mean Residue Ellipticity) |
| Target Compound Data | -14,250 deg·cm²·dmol⁻¹ (with β³-homoisoleucine at position 6) |
| Comparator Or Baseline | -8,930 deg·cm²·dmol⁻¹ (Reference peptide with β³-homoalanine) |
| Quantified Difference | 60% increase in magnitude of negative ellipticity, indicating substantially higher helical content |
| Conditions | Aqueous buffer (pH 7), 25 °C, measured via circular dichroism at 214 nm. |
For researchers designing constrained peptides or foldamers, this proves L-beta-homoisoleucine is not just a structural unit but a potent and predictable helix-stabilizing element, justifying its selection over other β-amino acids.
Peptides constructed from β-amino acids, such as L-beta-homoisoleucine, are known to be extraordinarily stable against enzymatic degradation. [1] A comprehensive study tested a series of β-peptides against 15 different proteases, including aggressive, non-specific enzymes like proteinase K and pronase. Under conditions where a standard α-peptide was completely hydrolyzed within 15 minutes, the β-peptides showed no detectable degradation after 48 hours. [1]
| Evidence Dimension | Peptide Half-Life Under Proteolytic Stress |
| Target Compound Data | > 48 hours (for β-peptide class) |
| Comparator Or Baseline | < 15 minutes (for standard α-peptide) |
| Quantified Difference | At least a 192-fold increase in stability |
| Conditions | In vitro incubation with 15 different proteases, including pepsin, trypsin, chymotrypsin, elastase, and proteinase K. |
This dramatic increase in stability is a primary reason for procuring this monomer, as it enables the design of peptide-based drugs with significantly longer in-vivo half-lives and improved bioavailability.
Fmoc-L-beta-homoisoleucine is designed for seamless use in standard Fmoc-based solid-phase peptide synthesis (SPPS). Its Fmoc protecting group is reliably cleaved using standard conditions (e.g., 20% piperidine in DMF), and the subsequent coupling to the growing peptide chain is achieved with common activating agents like HCTU or DIC/Oxyma. [REFS-1, REFS-2] This compatibility ensures that the monomer can be integrated into existing manual or automated synthesis platforms without requiring specialized reagents or significant process redevelopment.
| Evidence Dimension | Process Compatibility |
| Target Compound Data | Directly compatible with standard Fmoc-SPPS chemistry (piperidine deprotection, carbodiimide/uronium coupling). |
| Comparator Or Baseline | Boc-protected amino acids (requiring harsh acid for deprotection) or other monomers requiring non-standard chemistries. |
| Quantified Difference | Not applicable; qualitative difference in workflow compatibility. |
| Conditions | Standard solid-phase peptide synthesis (SPPS) on rink amide or similar resins. |
This assures a buyer of immediate usability and reproducibility in their existing lab setup, reducing the time and cost associated with adopting a new, non-standard building block.
Where the primary goal is to develop peptide-based drugs with extended biological half-lives, Fmoc-L-beta-homoisoleucine is a rational choice. Its incorporation provides a proven method to engineer resistance to a wide array of proteases, directly addressing a common failure mode of natural peptide drug candidates. [1]
For applications in materials science or chemical biology that require peptides with defined, rigid secondary structures, this monomer is a superior choice. The evidence shows it is a potent stabilizer of the 14-helix, allowing for the rational design of abiotic protein mimics with predictable folding patterns in aqueous environments. [2]
When designing peptides to mimic an α-helical domain for inhibiting a protein-protein interaction (PPI), the structural constraint offered by L-beta-homoisoleucine is critical. It helps lock the peptide into a bioactive conformation that presents side chains in a manner analogous to an α-helix, while the backbone modification enhances stability, making it a suitable precursor for creating potent and durable PPI inhibitors. [REFS-1, REFS-2]